3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzamide core, a central ethyl linker bearing both a 4-fluorobenzenesulfonyl group and a furan-2-yl moiety.
Properties
IUPAC Name |
3-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4S/c20-14-4-1-3-13(11-14)19(23)22-12-18(17-5-2-10-26-17)27(24,25)16-8-6-15(21)7-9-16/h1-11,18H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAVOMFAQAJVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its structural features, which include a chloro group, a furan ring, and a sulfonamide moiety. Understanding its biological activity is essential for its potential application in pharmaceuticals, especially for targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.9 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClNO4S |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. Sulfonamides are known for their enzyme-inhibiting capabilities, which can be harnessed in the development of drugs targeting bacterial infections and cancer.
Enzyme Inhibition
Research has shown that compounds with similar structures can effectively inhibit key enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to antibacterial effects, making it a candidate for antibiotic development .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antibacterial Activity :
- Compounds similar to this compound have demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains.
- The mechanism involves the disruption of folate synthesis pathways in bacteria .
-
Antiviral Potential :
- Research indicates that sulfonamide derivatives can exhibit antiviral activity against influenza viruses, including H5N1, suggesting broader applications in antiviral drug development .
-
Anticancer Properties :
- The compound's ability to inhibit specific enzymes may also extend to cancer therapeutics, where it could potentially interfere with tumor growth by targeting cancer cell metabolism .
Case Studies
A review of recent literature reveals several case studies highlighting the efficacy of related compounds:
- Study on Enzyme Inhibition : A study demonstrated that a derivative of this compound inhibited dihydropteroate synthase with an IC50 value significantly lower than existing antibiotics, showcasing its potential as a novel antibacterial agent .
- Antiviral Activity Assessment : Another study reported that sulfonamide derivatives exhibited antiviral effects against multiple strains of influenza, with mechanisms involving the inhibition of viral replication .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Furan-2-yl moieties (, target compound) may improve metabolic stability over thiophene analogs () due to furan’s lower susceptibility to oxidative degradation .
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely >400 g/mol (based on analogs), which may limit blood-brain barrier permeability compared to simpler derivatives like the 293.72 g/mol compound in .
- Hydrophilic groups (e.g., hydroxy in ) enhance solubility, whereas sulfonyl and trifluoromethyl groups () increase lipophilicity, favoring membrane penetration .
Pyridine-linked analogs () with trifluoromethyl groups are common in agrochemicals, hinting at possible pesticidal applications .
Research Findings and Limitations
- Synthetic Challenges : The ethyl linker with dual substituents (furan and sulfonyl) likely requires multi-step synthesis, as seen in similar compounds (e.g., sulfonyl chloride intermediates in ) .
- Biological Data Gaps: While structural analogs in and have explicit therapeutic annotations, the target compound’s specific activity remains unverified. Priority should be given to in vitro assays targeting kinases (e.g., EGFR, VEGFR) or viral proteases.
- Crystallographic Support : SHELX-based refinements () could resolve the compound’s 3D conformation, aiding in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
